1,3-Di-(2-pyrenyl)propane

描述

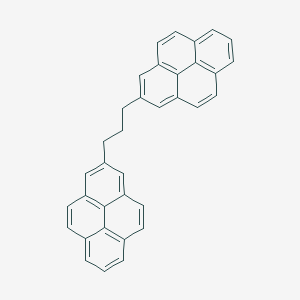

1,3-Di-(2-pyrenyl)propane is an organic compound with the chemical formula C₃₅H₂₄. It is characterized by the presence of two pyrene groups attached to a propane backbone. This compound is known for its strong fluorescence properties, making it useful in various scientific research applications, particularly as a fluorescent probe .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-(2-pyrenyl)propane typically involves the reaction of pyrene with a suitable propylating agent. One common method is the Friedel-Crafts alkylation of pyrene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

1,3-Di-(2-pyrenyl)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.

Reduction: Reduction reactions can modify the pyrene groups, potentially altering the fluorescence properties.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce various pyrene derivatives with different functional groups .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₃₅H₂₄

- Molecular Weight : 444.52 g/mol

- Structure : Characterized by two pyrene groups attached to a propane backbone, which contributes to its unique fluorescence properties.

Fluorescent Probes

1,3-Di-(2-pyrenyl)propane is primarily used as a fluorescent probe in various biological studies. Its ability to undergo intramolecular excimerization allows researchers to monitor the fluidity of bacterial membrane lipids effectively.

- Mechanism : The compound forms excimers when two pyrene units come into proximity within a lipid bilayer, resulting in unique fluorescent characteristics that can be measured to assess membrane dynamics.

Biological Studies

The compound plays a significant role in analyzing cell membranes and other biological structures. It serves as an indicator for studying membrane fluidity, which is crucial for understanding cellular processes.

- Case Study : A study demonstrated that the fluorescence decay of this compound can provide insights into the physical state of membranes under varying conditions (temperature, pH) .

Material Science

In material science, this compound is utilized in the development of luminescent materials and sensors. Its fluorescence properties make it suitable for creating materials that can detect specific environmental changes or chemical interactions.

- Application Example : The compound has been incorporated into polymer matrices to create sensors that respond to changes in temperature or pressure through fluorescence intensity variations .

Data Table: Summary of Applications

作用机制

The primary mechanism of action of 1,3-Di-(2-pyrenyl)propane involves its ability to form excimers, which are excited-state dimers that exhibit unique fluorescence properties. This excimer formation is used to monitor the fluidity and dynamics of lipid membranes. The compound’s fluorescence lifetime distributions are temperature-dependent, providing valuable information about the molecular environment .

相似化合物的比较

Similar Compounds

1,3-Di-(1-pyrenyl)propane: Similar structure but with pyrene groups attached at different positions.

1,6-Di-(1-pyrenyl)hexane: Longer alkyl chain connecting the pyrene groups.

1,8-Di-(1-pyrenyl)octane: Even longer alkyl chain, affecting the compound’s properties.

Uniqueness

1,3-Di-(2-pyrenyl)propane is unique due to its specific attachment of pyrene groups at the 2-position, which influences its fluorescence properties and makes it particularly useful for studying membrane fluidity and dynamics .

生物活性

1,3-Di-(2-pyrenyl)propane (DPP) is a pyrene-based compound that has garnered attention due to its unique fluorescent properties and potential biological activities. This article delves into the biological activity of DPP, exploring its effects on cell membranes, interactions with biological molecules, and potential applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by two pyrene moieties attached to a propane linker. The pyrene groups are known for their strong fluorescence and ability to intercalate into various biological systems, making DPP a valuable probe in biophysical studies.

Membrane Fluidity

One of the significant biological activities of DPP is its influence on membrane fluidity. Studies have demonstrated that DPP serves as a fluorescent probe to assess the fluidity of cellular membranes. In experiments, DPP was incorporated into cell membranes, allowing researchers to measure changes in membrane dynamics under various conditions.

- Experimental Setup : Cells were treated with DPP at a concentration of 12.5 nM. The fluorescence intensity was measured at specific wavelengths to determine the excimer-to-monomer ratio, which correlates with membrane fluidity .

- Findings : It was observed that alterations in membrane composition or external stressors led to significant changes in the fluorescence properties of DPP, indicating a direct relationship between membrane fluidity and cellular health .

Interaction with Biological Molecules

DPP's ability to interact with other biomolecules has been investigated in several studies:

- Protein Binding : DPP has shown affinity for certain proteins, which can lead to conformational changes that affect protein function. This interaction is particularly relevant in studies involving enzyme activity and signaling pathways.

- Fluorescent Sensing : Due to its strong fluorescence, DPP is utilized as a sensor for detecting changes in the local environment of biomolecules, such as pH or ionic strength. This property makes it an excellent tool for real-time monitoring of cellular processes .

Case Studies

- Neurodegeneration Studies : In research focused on neurodegenerative diseases, DPP was used to evaluate membrane fluidity alterations associated with amyloid-beta aggregation. The findings suggested that increasing membrane rigidity might correlate with disease progression .

- Dendritic Cell Activation : Another study utilized DPP to investigate the activation state of dendritic cells upon exposure to various stimuli. The results indicated that changes in membrane fluidity could serve as an early indicator of immune cell activation .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C22H18 |

| Molecular Weight | 290.38 g/mol |

| Fluorescence Emission | 379 nm (monomer), 480 nm (excimer) |

| Membrane Incorporation | 12.5 nM |

Research Findings

- Fluorescence Enhancement : Research indicates that clustering of pyrene derivatives like DPP can lead to unexpected absorbance enhancements, which may have implications for developing fluorescent probes in biological research .

- Biochemical Pathways : DPP has been implicated in modulating various biochemical pathways through its interactions with cellular membranes and proteins. Its role in ATP buffering and energy metabolism highlights its potential therapeutic applications.

属性

IUPAC Name |

2-(3-pyren-2-ylpropyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBVSYFFOLHMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913984 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97325-55-8 | |

| Record name | 1,3-Di-(2-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Propane-1,3-diyl)dipyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of observing a double-exponential decay in the fluorescence of 1,3-di-(2-pyrenyl)propane?

A1: The observation of a double-exponential decay in the fluorescence of this compound suggests a complex excited-state behavior. This phenomenon indicates that the excimer formation, which is the association of an excited-state molecule with a ground-state molecule, doesn't occur through a single kinetic pathway. Instead, the double-exponential decay implies at least two distinct conformations of the molecule in the excited state, each with its own rate of excimer formation. [] This insight is valuable for understanding the dynamics of intramolecular interactions and how conformational changes influence excited-state processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。